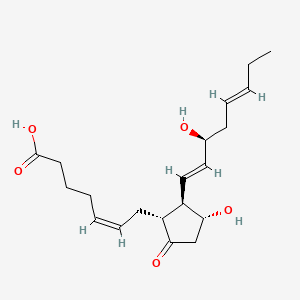

17-trans Prostaglandin E3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“17-trans Prostaglandin E3” is an isomer of PGE3 which could theoretically result from the COX metabolism of dietary trans-fatty acids . It is a specialty product for proteomics research . The molecular formula is C20H30O5 and the molecular weight is 350.5 .

Synthesis Analysis

Prostaglandins, including “17-trans Prostaglandin E3”, have been synthesized using a concise chemoenzymatic method . This method involves a series of reactions including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . Another study reported a unified synthesis of prostaglandins from a readily available dichloro-containing bicyclic ketone .

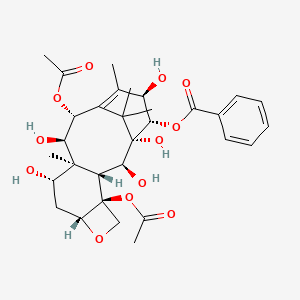

Molecular Structure Analysis

The “17-trans Prostaglandin E3” molecule contains a total of 55 bonds. There are 25 non-H bonds, 5 multiple bonds, 11 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .

Chemical Reactions Analysis

Prostaglandins, including “17-trans Prostaglandin E3”, have a unique and intricate molecular structure that underlies their diverse physiological functions . They possess a central five-membered ring and two long hydrophobic hydrocarbon chains, often referred to as "side chains" . The presence and position of double bonds within their hydrocarbon chains impact the prostaglandin’s stability and reactivity .

Physical And Chemical Properties Analysis

The molecular formula of “17-trans Prostaglandin E3” is C20H30O5 and the molecular weight is 350.5 .

Applications De Recherche Scientifique

Receptor Interaction and Cellular Signaling : Prostaglandin E2, closely related to PGE3, acts through distinct receptor subtypes (EP1, EP2, EP3, EP4), which are involved in various cellular signaling pathways. The interaction with these receptors can lead to changes in cyclic AMP concentration and calcium ion levels in cells (Yang et al., 1993), (An et al., 1994).

Role in Immune System : PGE2, and by extension, PGE3, have a role in the immune system, particularly in the differentiation and function of Th17 cells, a type of T helper cell involved in autoimmune diseases and inflammation (Boniface et al., 2009).

Involvement in Inflammatory Responses : The prostaglandin E receptors, including those responsive to PGE2, are involved in various physiological and pathological responses such as cardiovascular homeostasis and inflammation (Sugimoto & Narumiya, 2007), (Funk, 2001).

Cancer and Cellular Proliferation : PGE2 receptors, particularly EP1, are implicated in cancer and cellular proliferation. For instance, in hepatocellular carcinoma, PGE2 can stimulate cell invasion and migration via the EP1 receptor (Bai et al., 2014).

Modulation of Gene Expression : EP3 receptors, which are a target for PGE2, can modulate gene expression, suggesting a role in the regulation of various cellular processes (Gobeil et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 17-trans Prostaglandin E3 is Nurr1 , a transcription factor . Nurr1 plays a crucial role in the regulation of genes involved in inflammation and autoimmune diseases .

Mode of Action

17-trans Prostaglandin E3, as a prostaglandin analog, stimulates Nurr1-dependent transcriptional activity . This means it can bind to Nurr1 and modulate the transcription of certain genes, leading to changes in the cellular activities associated with Nurr1.

Biochemical Pathways

It is known that prostaglandins, including 17-trans prostaglandin e3, are derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

It is known that prostaglandins, in general, have relatively short half-lives and act most often as autocrine or paracrine signaling agents .

Result of Action

The stimulation of Nurr1-dependent transcriptional activity by 17-trans Prostaglandin E3 can lead to changes in cellular activities associated with conditions related to Nurr1, such as cancer and autoimmune diseases .

Action Environment

The action, efficacy, and stability of 17-trans Prostaglandin E3 can be influenced by various environmental factors. For instance, dietary trans-fatty acids could potentially affect the metabolism of 17-trans Prostaglandin E3 . .

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOMORHDRONZRN-YYFRSVFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)